molecular formula C11H8N2 B2681641 6-Methylquinoline-4-carbonitrile CAS No. 78812-11-0

6-Methylquinoline-4-carbonitrile

Cat. No. B2681641
CAS RN: 78812-11-0
M. Wt: 168.199
InChI Key: IDEOJNSHNFMCNV-UHFFFAOYSA-N
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Description

6-Methylquinoline-4-carbonitrile is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Quinoline derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield34. However, the specific synthesis process for 6-Methylquinoline-4-carbonitrile is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, has been reported5. However, the specific molecular structure of 6-Methylquinoline-4-carbonitrile is not readily available in the literature.



Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions4. However, the specific chemical reactions involving 6-Methylquinoline-4-carbonitrile are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, have been reported7. However, the specific physical and chemical properties of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.


Scientific Research Applications

Chemical Transformations

6-Methylchromone-3-carbonitrile shows reactivity towards nucleophilic reagents leading to unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives. These reactions proceed via γ-pyrone ring opening followed by cycloaddition, illustrating the potential of 6-Methylquinoline-4-carbonitrile derivatives in synthesizing a variety of heterocyclic systems (Ibrahim & El-Gohary, 2016).

Optoelectronic and Charge Transport Properties

The structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, have been explored, showing these compounds' efficiency as multifunctional materials. Their potential for better hole transport tendency is highlighted due to smaller hole reorganization energies (Irfan et al., 2020).

Proton Transfer Dynamics

Studies on proton transfer from cations to water and alcohols reveal insights into solvation and diffusion-controlled regimes, offering a deeper understanding of the molecular interactions involving 6-Methylquinoline-4-carbonitrile derivatives (Pérez-Lustres et al., 2007).

Synthesis of Pyridine and Fused Pyridine Derivatives

The synthesis of new pyridine and fused pyridine derivatives from 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile showcases the versatility of these compounds in creating a variety of heterocyclic frameworks, contributing to the diversity of chemical entities for further exploration (Al-Issa, 2012).

Enantioselective Synthesis of Alkaloids

Enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile demonstrates the application of 6-Methylquinoline-4-carbonitrile derivatives in the synthesis of complex natural products and medicinal chemistry (Blank & Opatz, 2011).

Chemosensors for Metal Ions

Design and synthesis of novel chemosensors based on 6-methylquinoline-4-carbonitrile derivatives for selective recognition of Pd2+ ions showcase their potential applications in environmental monitoring and analytical chemistry (Shally et al., 2020).

Safety And Hazards

The safety data sheet for a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, provides information on its hazards8. However, the specific safety and hazards of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.


Future Directions

Quinoline derivatives have shown substantial biological activities, and there are different techniques for their synthesis9. However, the specific future directions for 6-Methylquinoline-4-carbonitrile are not readily available in the literature.


Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for 6-Methylquinoline-4-carbonitrile. Further research may be needed to obtain more detailed and specific information about this compound.


properties

IUPAC Name

6-methylquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEOJNSHNFMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinoline-4-carbonitrile

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